(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine
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Overview
Description
(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclopropoxylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids like sulfuric acid, and bases such as sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds that can be further utilized in different chemical processes .
Scientific Research Applications
(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Nitropyridin-3-yl)methanamine: Similar in structure but lacks the cyclopropoxy group.
(4-Cyclopropoxy-2-nitropyridin-3-YL)methanamine: Similar but with the nitro group in a different position.
(6-methylpyridin-3-yl)methanamine: Similar but with a methyl group instead of a nitro group.
Uniqueness
(4-Cyclopropoxy-6-nitropyridin-3-YL)methanamine is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-cyclopropyloxy-6-nitropyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-4-6-5-11-9(12(13)14)3-8(6)15-7-1-2-7/h3,5,7H,1-2,4,10H2 |
InChI Key |
QDCCBJAVEGOUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2CN)[N+](=O)[O-] |
Origin of Product |
United States |
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